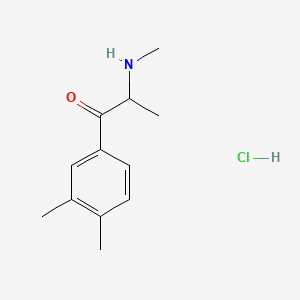

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride, also known as DMAMPH, is an organic compound that has been used in scientific research for a number of years. This compound has been found to have a variety of applications in the laboratory, including synthesis and biochemical studies.

Scientific Research Applications

X-ray Structures and Computational Studies : This compound has been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction method. These techniques provide detailed structural information, useful in the study of cathinones (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Antidiarrheal Agent Research : It's structurally related to lidamidine hydrochloride, a novel antidiarrheal agent. Understanding its structure and hydrolysis kinetics is crucial for pharmaceutical development (Zalipsky, Won, & Patel, 1978).

Tritium Labelling for Drug Metabolism Studies : A related compound, 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, was synthesized with tritium labeling. This technique is useful for studying the metabolism and disposition of potential antidepressants (Hill & Wisowaty, 1990).

GPR14/Urotensin-II Receptor Agonism : Derivatives of this compound have been identified as nonpeptidic agonists of the urotensin-II receptor, which has implications in pharmacological research and potential drug development (Croston et al., 2002).

Identification and Derivatization in Forensic Science : This compound has been identified and studied in the context of forensic science, which involves the use of GC-MS, IR, NMR, and electronic absorption spectroscopy. Such research is crucial for the identification of novel psychoactive substances (Nycz, Paździorek, Małecki, & Szala, 2016).

Study of Cardioselectivity in Beta-Adrenoceptor Blocking Agents : It's structurally related to compounds that have been synthesized to determine their affinity to beta 1- and beta-2-adrenoceptors, contributing to the development of cardioselective beta-adrenoceptor blocking agents (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCDQRBKOHSIMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

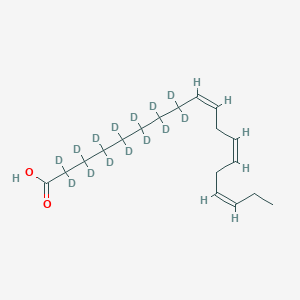

CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342931 |

Source

|

| Record name | 3,4-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride | |

CAS RN |

1081772-06-6 |

Source

|

| Record name | 3,4-Dimethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)